molecular formula C21H11F3N2O B5035372 4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile

4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile

Cat. No. B5035372
M. Wt: 364.3 g/mol
InChI Key: CPERESBXILHAAL-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile, also known as TFPB, is a chemical compound that has been widely used in scientific research applications. It is a potent and selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain perception and inflammation.

Mechanism of Action

4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile acts as a competitive antagonist of the TRPV1 channel by binding to the channel pore and preventing the influx of cations, such as calcium and sodium. This inhibition of TRPV1 activation leads to a reduction in pain perception and inflammation.
Biochemical and Physiological Effects:
4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile has been shown to have potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to reduce hyperthermia induced by TRPV1 activation. 4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile does not affect the normal physiological functions of TRPV1 channels, such as the regulation of body temperature and nociception.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile is its high selectivity and potency as a TRPV1 antagonist. It allows researchers to study the specific role of TRPV1 channels in various physiological and pathological processes. However, 4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile has some limitations, including its low solubility in water and its potential off-target effects on other ion channels.

Future Directions

There are several future directions for the use of 4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile in scientific research. One area of interest is the development of novel TRPV1 antagonists with improved pharmacokinetic properties and selectivity. Another area of research is the investigation of the role of TRPV1 channels in various diseases, such as chronic pain, inflammation, and cancer. 4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile may also have potential therapeutic applications in these diseases.

Synthesis Methods

The synthesis of 4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile involves several steps, including the condensation of 3-(trifluoromethyl)phenylacetonitrile and 5-bromo-2-furaldehyde, followed by the reaction with 4-cyanobenzonitrile. The final product is obtained through purification and recrystallization.

Scientific Research Applications

4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile has been extensively used in scientific research as a tool to study the TRPV1 channel and its role in various physiological and pathological processes. TRPV1 channels are expressed in sensory neurons and play a critical role in pain perception, inflammation, and thermoregulation. 4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile has been shown to block the activation of TRPV1 channels by various stimuli, including capsaicin, heat, and acid.

properties

IUPAC Name

4-[(E)-1-cyano-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11F3N2O/c22-21(23,24)18-3-1-2-16(10-18)20-9-8-19(27-20)11-17(13-26)15-6-4-14(12-25)5-7-15/h1-11H/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPERESBXILHAAL-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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